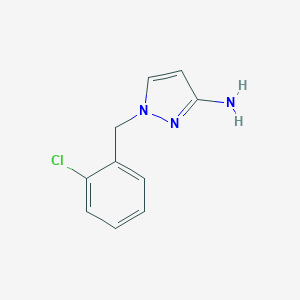
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chlorobenzyl)-1H-pyrazol-3-amine” is likely a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The “2-Chlorobenzyl” indicates a benzyl group with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These techniques can provide information about the compound’s crystal structure, bond lengths, bond angles, and more.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the appearance, odor, melting point, and boiling point can be determined .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine serves as a foundational compound in the synthesis and characterization of various pyrazole derivatives. Studies have shown that reactions of hydroxymethyl pyrazole derivatives yield compounds with significant biological activities, including antitumor, antifungal, and antibacterial properties. These derivatives are characterized using techniques like FT-IR, UV–visible spectroscopy, and single crystal X-ray crystallography, providing insight into their structural and geometric parameters. This has confirmed the origin of biological activity against breast cancer and microbes, establishing a base for further pharmaceutical applications (Titi et al., 2020).
Catalysis and Polymerization
Additionally, pyrazolylamine ligands, related to 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine, have shown utility in catalysis, particularly in the oligomerization and polymerization of ethylene. This demonstrates their potential in creating high molecular weight linear high-density polyethylene, highlighting their role in material science and engineering. The catalysts' effectiveness varies with different co-catalysts and solvents, showing a wide range of applications depending on the reaction conditions (Obuah et al., 2014).
Chemical Synthesis
The compound and its derivatives are crucial in chemical synthesis, offering selective access to various heterocycles, such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These multicomponent domino reactions lead to the formation of novel compounds with potential applications in drug development and materials science, demonstrating the versatility and importance of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine in synthetic chemistry (Jiang et al., 2014).
Biological Evaluation
Research into novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from compounds related to 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine, has shown promising results against A549 lung cancer cells. These compounds inhibit cell growth in a dosage- and time-dependent manner, offering a new avenue for cancer treatment research. The presence of certain substituents, such as the 4-chlorophenyl group, significantly enhances their inhibitory effects, highlighting the importance of structural variations in medicinal chemistry (Zhang et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that aromatic compounds can be degraded by bacteria through various metabolic pathways . These pathways involve a series of enzymatic reactions that transform the aromatic compound into simpler molecules that can be utilized by the cell .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that the action of similar compounds can result in a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s reactivity . Additionally, the compound’s stability can be affected by light, heat, and moisture .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCONEINCKQOFEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


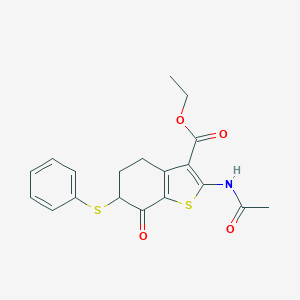
![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)
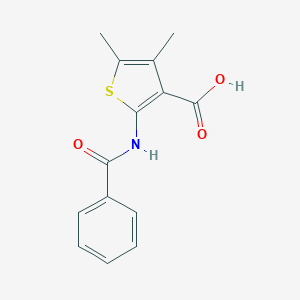
![2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B510458.png)
![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)
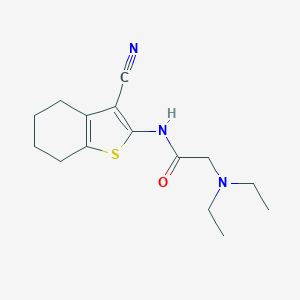
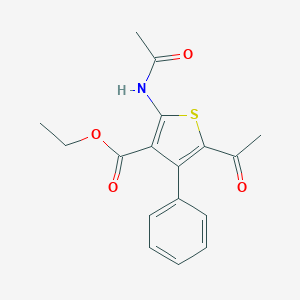
![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B510469.png)
![3-amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B510474.png)
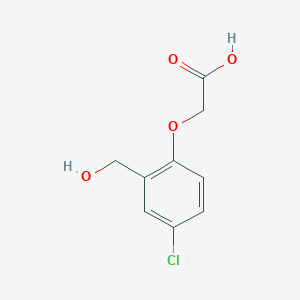
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)